Acid yellow 127

Übersicht

Beschreibung

Acid Yellow 127, also known as Acid Yellow 7, is a synthetic dye belonging to the class of acid dyes. It is primarily used for staining proteins in blood, making it a valuable tool in forensic science for enhancing blood fingerprints on non-porous surfaces. The dye exhibits a bright yellow fluorescence when illuminated with blue light, making it highly effective for visualizing blood traces .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acid Yellow 127 is synthesized through a series of chemical reactions involving the condensation of aromatic amines with ketones. The typical preparation involves dissolving 1 gram of Acid Yellow dye in 700 milliliters of distilled water, 250 milliliters of ethanol, and 50 milliliters of acetic acid. The mixture is stirred until a complete solution is formed .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the dye’s effectiveness for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions: Acid Yellow 127 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, altering its chemical structure and properties.

Reduction: Reduction reactions can modify the dye’s chromophore, affecting its color and fluorescence.

Substitution: The aromatic rings in this compound can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, zinc dust.

Substituting Agents: Halogens, nitro compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction can yield amines .

Wissenschaftliche Forschungsanwendungen

Acid Yellow 127 has a wide range of scientific research applications, including:

Forensic Science: Used for enhancing blood fingerprints on non-porous surfaces, aiding in crime scene investigations.

Biology: Employed in staining proteins and other biological molecules for visualization under fluorescence microscopy.

Medicine: Utilized in diagnostic procedures to detect and analyze blood traces.

Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.

Wirkmechanismus

The mechanism of action of Acid Yellow 127 involves its interaction with proteins and other biological molecules. The dye binds to the amino groups in proteins, forming stable complexes that exhibit bright yellow fluorescence under blue light. This fluorescence is due to the dye’s ability to absorb light at specific wavelengths and emit light at a longer wavelength .

Vergleich Mit ähnlichen Verbindungen

Martius Yellow (Acid Yellow 24): Another acid dye with similar staining properties but different absorption characteristics.

Acid Red 1: An anionic acid dye used for similar applications but with a different color profile.

Acid Blue 45: Another anionic dye used in textile and forensic applications.

Uniqueness: Acid Yellow 127 is unique due to its bright yellow fluorescence and high affinity for proteins, making it particularly effective for forensic applications. Its ability to produce clear and distinct blood fingerprints on non-porous surfaces sets it apart from other dyes .

Biologische Aktivität

Introduction

Acid Yellow 127, also known as C.I. This compound or C.I. 18888, is a synthetic azo dye widely used in textile and leather industries for dyeing wool, silk, and polyamide fibers. Its molecular formula is with a molecular weight of 803.63 g/mol . This article explores the biological activity of this compound, including its potential toxicity, environmental impact, and applications in scientific research.

- Molecular Structure: Azo compound

- CAS Number: 73384-78-8

- Applications: Primarily used for dyeing textiles and leather .

Toxicological Studies

Research indicates that this compound may pose risks to aquatic organisms. A study highlighted its potential toxicity, which raises concerns regarding environmental pollution and bioaccumulation in aquatic ecosystems . The dye's structure suggests it may interact with biological systems, leading to adverse effects.

Case Studies

-

Aquatic Toxicity:

- A study assessed the impact of various dyes, including this compound, on aquatic life. Results indicated significant toxicity levels that could disrupt aquatic ecosystems .

- Cellular Impact:

The biological activity of this compound is primarily attributed to its interaction with cellular components, leading to oxidative stress and potential disruption of cellular signaling pathways. The dye's ability to generate ROS has been linked to various forms of cellular damage.

Environmental Impact

This compound contributes to environmental pollution, particularly in water bodies due to its widespread use in textile manufacturing. The dye's persistence in the environment poses challenges for wastewater treatment processes, necessitating effective removal techniques.

Removal Techniques

Recent studies have focused on methods for removing this compound from wastewater:

| Method | Efficiency | Notes |

|---|---|---|

| Activated Carbon Adsorption | High | Effective under specific pH and contact time conditions |

| Biological Treatment | Moderate | Dependent on microbial activity |

| Chemical Oxidation | Variable | Requires careful handling due to by-product formation |

Applications in Research

Despite its potential toxicity, this compound has found applications in scientific research:

- Fluorescence Spectroscopy: Utilized for its strong fluorescence properties in various analytical techniques .

- Biological Staining: Employed as a stain in microscopy and histology to visualize specific biological structures .

- Photonic Sensors: Used in developing sensors for detecting analytes due to its optical properties .

Eigenschaften

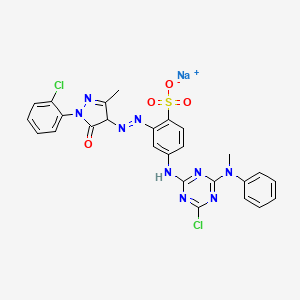

IUPAC Name |

sodium;4-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21Cl2N9O4S.Na/c1-15-22(23(38)37(35-15)20-11-7-6-10-18(20)27)34-33-19-14-16(12-13-21(19)42(39,40)41)29-25-30-24(28)31-26(32-25)36(2)17-8-4-3-5-9-17;/h3-14,22H,1-2H3,(H,39,40,41)(H,29,30,31,32);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLDRIFIKRWNLP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)N(C)C4=CC=CC=C4)S(=O)(=O)[O-])C5=CC=CC=C5Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20Cl2N9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73384-78-8 | |

| Record name | Acid Yellow 127 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-[[4-chloro-6-(methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.